Cas no 313067-72-0 (4-Bromo-n-(3-methoxypropyl)benzamide)

4-Bromo-n-(3-methoxypropyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-n-(3-methoxypropyl)benzamide
- Z30233648
- SR-01000411217-1
- SCHEMBL22859084
- SR-01000411217
- CBMicro_018304
- AKOS001594947
- EU-0002743
- 313067-72-0
- DB-380838
- BIM-0018503.P001
- STK079186
- AO-548/40159923
- CCG-6811
- CS-0303496
-
- Inchi: InChI=1S/C11H14BrNO2/c1-15-8-2-7-13-11(14)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,13,14)
- InChI Key: BGTHXQYRTNCTIH-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 271.02079Da
- Monoisotopic Mass: 271.02079Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3Ų
- XLogP3: 2.1
4-Bromo-n-(3-methoxypropyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374166-5g |
4-Bromo-N-(3-methoxypropyl)benzamide |
313067-72-0 | 95% | 5g |
¥12960.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374166-1g |
4-Bromo-N-(3-methoxypropyl)benzamide |
313067-72-0 | 95% | 1g |
¥3768.00 | 2024-08-02 |
4-Bromo-n-(3-methoxypropyl)benzamide Related Literature
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
Additional information on 4-Bromo-n-(3-methoxypropyl)benzamide
Professional Introduction to 4-Bromo-n-(3-methoxypropyl)benzamide (CAS No. 313067-72-0)
4-Bromo-n-(3-methoxypropyl)benzamide, a compound with the chemical formula C11H14BrNO2, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique CAS number 313067-72-0, has garnered attention due to its structural properties and potential applications in drug development. The presence of both bromine and methoxy functional groups on a benzamide backbone suggests a rich chemical reactivity, making it a valuable candidate for further exploration in synthetic chemistry and biological assays.
The benzamide moiety is a well-known pharmacophore in medicinal chemistry, often found in various therapeutic agents due to its ability to interact with biological targets such as enzymes and receptors. The introduction of a bromine atom at the para position of the benzene ring enhances the electrophilicity of the molecule, facilitating further functionalization through cross-coupling reactions. Additionally, the 3-methoxypropyl side chain adds a degree of steric hindrance and electronic modulation, which can influence the compound's solubility, bioavailability, and overall pharmacokinetic profile.
In recent years, there has been growing interest in developing novel benzamide derivatives as potential therapeutic agents. Studies have shown that modifications at the amide nitrogen or the aromatic ring can significantly alter the biological activity of these compounds. For instance, derivatives with electron-withdrawing groups at the para position have been found to exhibit enhanced binding affinity to certain protein targets. The compound 4-Bromo-n-(3-methoxypropyl)benzamide represents an interesting case where both structural features are optimized for potential biological activity.
One of the most compelling aspects of this compound is its utility in synthetic chemistry. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl or heteroaryl groups. This flexibility makes it a versatile building block for constructing more complex molecular architectures. Furthermore, the methoxypropyl side chain can be further modified through hydrolysis, alkylation, or other transformations, providing additional avenues for structural diversification.
The pharmacological potential of 4-Bromo-n-(3-methoxypropyl)benzamide has not been extensively explored yet, but preliminary studies suggest that it may exhibit properties relevant to various therapeutic areas. For example, benzamide derivatives have shown promise in the treatment of neurological disorders due to their ability to modulate neurotransmitter systems. The presence of both bromine and methoxy groups might enhance its interaction with specific receptors or enzymes involved in these pathways. Additionally, its structural similarity to known bioactive molecules makes it a compelling candidate for structure-activity relationship (SAR) studies.
In conclusion, 4-Bromo-n-(3-methoxypropyl)benzamide (CAS No. 313067-72-0) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an attractive scaffold for further chemical modifications and biological evaluations. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in discovering new therapeutic agents that address unmet medical needs.
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